

# Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Using SAMe Tosylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S*-Adenosyl-*L*-methionine tosylate

Cat. No.: B15564661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

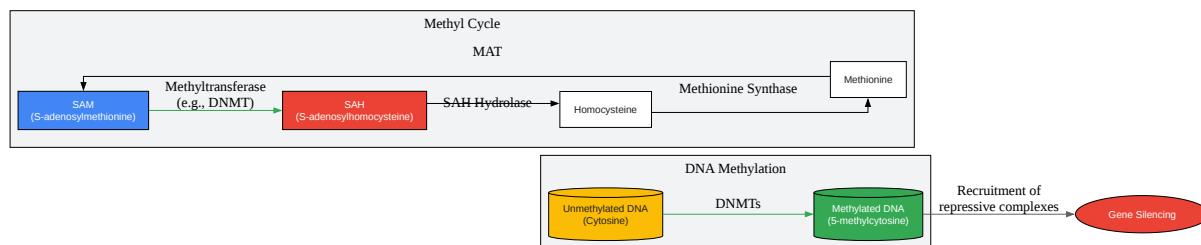
Methyltransferases (MTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate. *S*-adenosyl-*L*-methionine (SAM), in its various salt forms including tosylate, serves as the primary methyl donor for the vast majority of these enzymes. The study of methyltransferase activity is fundamental to understanding a wide range of biological processes, including epigenetic regulation, signal transduction, and biosynthesis. Dysregulation of methyltransferase activity has been implicated in numerous diseases, making these enzymes attractive targets for drug discovery.

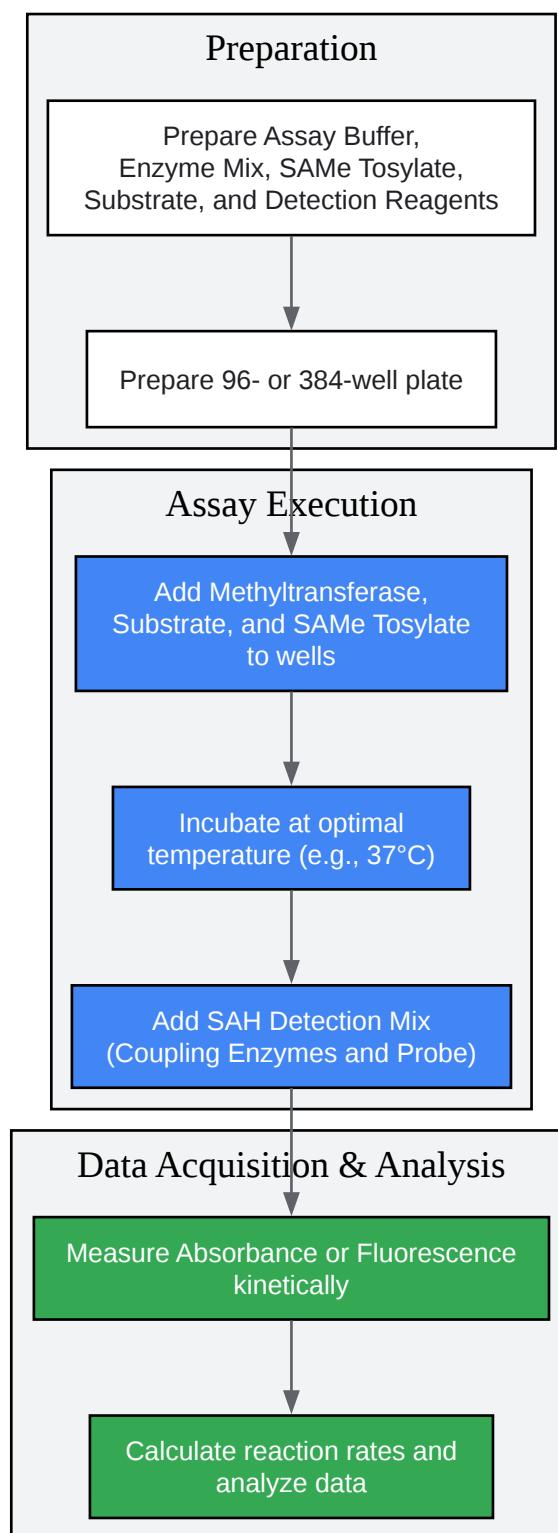
Traditionally, methyltransferase activity has been assessed using radioactive assays, which, while sensitive, pose safety and disposal challenges. This has led to the development of a variety of non-radioactive methods that offer comparable or superior performance in terms of sensitivity, throughput, and safety. These assays are predominantly based on the detection of the universal methyltransferase reaction product, *S*-adenosyl-*L*-homocysteine (SAH).

These application notes provide an overview of the principles and a detailed protocol for a continuous enzyme-coupled, non-radioactive methyltransferase assay. This method can be adapted for both colorimetric and fluorometric detection and is suitable for a wide range of purified SAM-dependent methyltransferases.

## Principle of the Assay

The non-radioactive methyltransferase assay described here is a continuous, enzyme-coupled method. The core principle is the detection of SAH, which is produced in stoichiometric amounts during the methyltransferase reaction. The detection of SAH is achieved through a series of enzymatic reactions that ultimately produce a detectable signal (either colorimetric or fluorescent).


The general scheme of the assay is as follows:


- **Methyltransferase Reaction:** The methyltransferase of interest catalyzes the transfer of a methyl group from SAM (**S-adenosyl-L-methionine tosylate**) to a specific substrate, producing a methylated substrate and SAH.
- **SAH Conversion:** In the presence of SAH nucleosidase, the generated SAH is hydrolyzed to S-ribosylhomocysteine and adenine. This step is crucial as it prevents the accumulation of SAH, which can cause feedback inhibition of the methyltransferase.
- **Adenine Conversion and Signal Generation:** The adenine produced is then converted to hypoxanthine by adenine deaminase. This reaction can be coupled to a signal-generating step.
  - **Colorimetric Detection:** Hypoxanthine is further converted to uric acid and hydrogen peroxide ( $H_2O_2$ ) by xanthine oxidase. The  $H_2O_2$  is then used by horseradish peroxidase (HRP) to oxidize a chromogen, producing a colored product that can be measured spectrophotometrically. A common chromogen is 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).<sup>[1]</sup>
  - **Fluorometric Detection:** The  $H_2O_2$  produced can also react with a fluorogenic probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), in the presence of HRP to produce the highly fluorescent compound resorufin. Resorufin's fluorescence can be measured using a fluorometer.<sup>[2][3]</sup>

The rate of signal generation is directly proportional to the rate of SAH production, and therefore to the activity of the methyltransferase.

## Signaling Pathway

The following diagram illustrates a simplified DNA methylation pathway, a key process regulated by DNA methyltransferases (DNMTs).





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Using SAMe Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564661#non-radioactive-methyltransferase-assay-using-same-tosylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

